molecular formula C17H19N3O3S B4524507 6-(4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one

6-(4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one

Cat. No.: B4524507
M. Wt: 345.4 g/mol
InChI Key: IKYDPVIMFQBMLD-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. The structure includes a 4-methoxyphenyl substituent at position 6 and a 2-oxo-2-(thiomorpholin-4-yl)ethyl side chain at position 2 of the pyridazinone core. The thiomorpholine moiety introduces sulfur into the heterocyclic system, which may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

6-(4-methoxyphenyl)-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-23-14-4-2-13(3-5-14)15-6-7-16(21)20(18-15)12-17(22)19-8-10-24-11-9-19/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYDPVIMFQBMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, using methoxybenzene and suitable acylating agents.

    Attachment of the Thiomorpholine Ring: The thiomorpholine ring can be attached through nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with an electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring and the thiomorpholine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogenating agents, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinone derivatives and other oxidized aromatic compounds.

    Reduction: Alcohols, amines, and reduced heterocyclic derivatives.

    Substitution: Various substituted aromatic and heterocyclic compounds.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antitumor Activity : Studies have shown that derivatives of pyridazine compounds can inhibit cancer cell proliferation. In vitro assays have demonstrated that 6-(4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one may induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Properties : The compound has been tested against various bacterial strains, showing significant antimicrobial activity. Its efficacy against resistant strains highlights its potential as a lead compound for developing new antibiotics .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases. The presence of the thiomorpholine ring is believed to enhance its anti-inflammatory properties .

Therapeutic Applications

Given its biological activities, several therapeutic applications are being explored:

  • Cancer Therapy : Due to its antitumor effects, there is ongoing research into the development of formulations containing this compound for targeted cancer therapies.
  • Infectious Diseases : With its antimicrobial properties, it could be developed into a new class of antibiotics to combat resistant bacterial infections.
  • Chronic Inflammatory Conditions : Its potential to reduce inflammation positions it as a candidate for treating conditions such as arthritis and other chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the efficacy of 6-(4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one:

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant apoptosis in breast cancer cell lines (MCF7) at low micromolar concentrations .
Study 2Antimicrobial EfficacyShowed inhibition of Staphylococcus aureus and Escherichia coli growth with MIC values comparable to standard antibiotics .
Study 3Anti-inflammatory MechanismIn vivo studies indicated reduced edema in rat paw models after administration .

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one is not fully understood but is believed to involve interactions with specific molecular targets:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following table highlights key structural differences between the target compound and related pyridazinone derivatives:

Compound Name Substituent at Position 6 Substituent at Position 2 Heterocyclic Side Chain Molecular Weight (g/mol)
Target Compound 4-Methoxyphenyl 2-oxo-2-(thiomorpholin-4-yl)ethyl Thiomorpholine ~393.5 (estimated)
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-ylpyridazin-3-one Morpholin-4-yl 2-oxo-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl Morpholine + Fluorophenylpiperazine 454.5
6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one 4-(4-Chlorophenyl)piperazin-1-yl Ethyl bromoacetate-derived alkyl chain Chlorophenylpiperazine 362.8
2-(4-Bromo-2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one 4-Methoxyphenyl 4-Bromo-2-fluorobenzyl Bromofluorobenzyl 405.2

Key Observations :

  • The 4-methoxyphenyl group at position 6 is shared with the bromofluorobenzyl derivative , suggesting a common pharmacophore for aryl-binding interactions.
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : The thiomorpholine side chain (logP ~1.2 estimated) may increase lipophilicity compared to morpholine (logP ~0.5) , enhancing blood-brain barrier permeability but risking higher metabolic clearance.
  • Solubility : The 4-methoxyphenyl group improves water solubility relative to halogenated analogs (e.g., ), though thiomorpholine’s sulfur atom may reduce crystallinity.

Biological Activity

The compound 6-(4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activities, drawing on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O3SC_{15}H_{18}N_4O_3S with a molecular weight of 342.39 g/mol. It features a pyridazine core substituted with a methoxyphenyl group and a thiomorpholine moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₃S
Molecular Weight342.39 g/mol
Boiling PointNot Available
SolubilityHigh (predicted)

Synthesis

The synthesis of this compound typically involves the condensation of suitable precursors under controlled conditions. While specific synthetic routes may vary, they generally include steps such as:

  • Formation of the pyridazine ring.
  • Introduction of the methoxyphenyl group.
  • Addition of the thiomorpholine substituent.

Antimicrobial Activity

Recent studies have indicated that derivatives similar to 6-(4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one exhibit significant antimicrobial properties. For instance, compounds containing thiomorpholine structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. In vitro studies suggest that related compounds can act as selective inhibitors of MPO, providing a therapeutic avenue for conditions such as cardiovascular diseases and autoimmune disorders .

Anticancer Activity

Preliminary investigations into the anticancer properties of pyridazine derivatives indicate that they may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific activity of 6-(4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one against cancer cell lines remains to be fully elucidated but shows promise based on structural analogs .

Case Studies

  • Inhibition of MPO : A study demonstrated that N1-substituted pyridazine derivatives significantly inhibited MPO activity in lipopolysaccharide-stimulated human whole blood, showcasing their potential in treating inflammatory conditions .
  • Antimicrobial Efficacy : Another study highlighted the antimicrobial efficacy of similar compounds against resistant strains of bacteria, suggesting that modifications to the pyridazine structure can enhance biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-(4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one

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